![molecular formula C16H19N3O3S B448484 Ethyl 2-[(2-methylpyrazole-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 296263-72-4](/img/structure/B448484.png)
Ethyl 2-[(2-methylpyrazole-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C12H14N4O3S and its molecular weight is 294.33 g/mol. The molecule contains a total of 36 bonds, including 21 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ester (aromatic), 1 secondary amide (aromatic), and 1 Pyrazole .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases . Water is eliminated in the reaction, which is acid-catalyzed and reversible .Physical And Chemical Properties Analysis
The molecular formula of this compound is C12H14N4O3S and its molecular weight is 294.33 g/mol. The molecule contains a total of 36 bonds, including 21 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ester (aromatic), 1 secondary amide (aromatic), and 1 Pyrazole .Scientific Research Applications
Synthesis and Potential Biological Activities
- A study demonstrated the synthesis of derivatives of Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, exploring their potential as antimicrobial and anti-inflammatory agents. Schiff bases derived from these compounds exhibited promising biological activities in preliminary screenings (Narayana et al., 2006).
Structural Analysis and Chemical Properties
- Research on Ethyl ({[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]amino}carbonothioyl)carbamate, a compound with a similar structural framework, provided insights into its molecular structure, stabilized by intramolecular hydrogen bonding. This structural analysis contributes to understanding the chemical behavior of related compounds (Dolzhenko et al., 2010).
Advanced Synthesis Techniques
- Phosphine-catalyzed annulation techniques were explored to synthesize highly functionalized tetrahydropyridines, utilizing ethyl 2-methyl-2,3-butadienoate as a dipole synthon. This approach highlights a method for constructing complex molecules that could be applied to derivatives of the target compound for various research applications (Zhu et al., 2003).
Mechanism of Action
Future Directions
Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Investigations of the structure of pyrazoles that unravel the tautomeric and conformational preferences are therefore of utmost relevance . It is expected that the combined information will contribute to a deeper understanding of structure/reactivity relationships in this class of heterocycles, with a positive impact in the design of synthetic methods, where they take part .
properties
IUPAC Name |
ethyl 2-[(2-methylpyrazole-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-3-22-16(21)13-10-6-4-5-7-12(10)23-15(13)18-14(20)11-8-9-17-19(11)2/h8-9H,3-7H2,1-2H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBGILQEHODSON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=NN3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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